(2-Hydroxyphenyl)acetate
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Overview
Description
(2-hydroxyphenyl)acetate is the monocarboxylic acid anion formed from (2-hydroxyphenyl)acetic acid by loss of a proton from the carboxy group; major microspecies at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a (2-hydroxyphenyl)acetic acid.
Scientific Research Applications
Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, an intermediate for the complete natural synthesis of antimalarial drugs, can be synthesized through the chemoselective monoacetylation of 2-aminophenol (Magadum & Yadav, 2018).
Hydroxyl Protecting Group in Organic Synthesis : The utility of (2-nitrophenyl)acetate as a hydroxyl protecting group in organic synthesis has been demonstrated. It is orthogonal with commonly used protecting groups, indicating its selective removal capabilities in complex synthetic pathways (Daragics & Fügedi, 2010).
Drug Intermediate Synthesis in Education : Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, has been synthesized from 2-bromothiophene, demonstrating an application in educational settings to engage students in scientific research and experimental skills (Min, 2015).
Breast Cancer Prevention Research : N-(4-Hydroxyphenyl)-all-trans-retinamide, a derivative of 4-hydroxyphenyl, has been investigated for its potential in preventing breast cancer in rats. It was found to be less toxic and effective in inhibiting the development of breast cancer induced by N-nitroso-N-methylurea (Moon et al., 1979).
Chiral Auxiliary in Chemical Synthesis : 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been explored as a versatile chiral phosphonic auxiliary, useful in the separation of diastereomeric alcohols and amines, indicating its application in chiral synthesis (Majewska, 2019).
Biochemical and Biotechnological Research : Research on poly(beta-hydroxybutyrate) production and consumption by Paracoccus pantotrophus under dynamic substrate supply has been conducted. This study provides insights into microbial behavior under variable environmental conditions, relevant for wastewater treatment processes (van Aalst-van Leeuwen et al., 1997).
Chemical Analysis and Biomarker Discovery : The detection of 4-hydroxyphenyl acetic acid and related compounds in human urine using high-performance liquid chromatography has been established. This method could assist in discovering cancer biomarkers in urine (Yang, Liu, & Wan, 2017).
Properties
Molecular Formula |
C8H7O3- |
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Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1 |
InChI Key |
CCVYRRGZDBSHFU-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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